2,6-Dichloro-1,8-naphthyridine
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Overview
Description
2,6-Dichloro-1,8-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of two chlorine atoms at the 2 and 6 positions on the naphthyridine ring. Naphthyridines are known for their diverse biological activities and photochemical properties, making them valuable in various fields such as medicinal chemistry and materials science .
Mechanism of Action
- 1,6-Naphthyridines : These heterocyclic compounds consist of a fused-ring system formed by two adjacent carbon atoms linking two pyridine rings. They exhibit a wide range of biological applications and are found in natural products, diagnostics, disease treatments, agriculture, and industrial processes .
- 2,6-Dichloro-1,8-naphthyridine (CAS Number: 1260898-43-8) : This specific compound features chlorine substitutions at positions 2 and 6 of the naphthyridine core. Its molecular formula is C8H4Cl2N2 .
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Biochemical Analysis
Biochemical Properties
The specific and differential functionalization of the naphthyridine core leads to specific activity .
Cellular Effects
Naphthyridines have been shown to have anticancer activity on different cancer cell lines
Molecular Mechanism
Naphthyridines have been shown to act as ligands coordinating to metal ions in aqueous solutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-1,8-naphthyridine can be achieved through several methods. One common approach involves the cobalt-catalyzed cross-coupling of halogenated naphthyridines with magnesium and zinc organometallics. For instance, the reaction of 3,6-dichloro-1,8-dimethyl-2,7-naphthyridine with 2-phenylethylmagnesium bromide in the presence of cobalt chloride (CoCl2) as a catalyst yields the desired product . Another method involves the use of multicomponent reactions, such as the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-1,8-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions with organometallic reagents to form polyfunctional naphthyridines.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl- and arylmagnesium halides, arylzinc halides, and various catalysts such as cobalt chloride and iron catalysts . Reaction conditions typically involve the use of solvents like tetrahydrofuran (THF) and the addition of ligands to enhance the reaction efficiency.
Major Products Formed
Major products formed from these reactions include monoalkylated and polyfunctional naphthyridines, which can exhibit unique photochemical and biological properties .
Scientific Research Applications
2,6-Dichloro-1,8-naphthyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals with potential antibacterial, anticancer, and antiviral activities.
Materials Science: It is used in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Chemical Biology: The compound serves as a ligand in the study of metal complexes and their biological activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,6-Dichloro-1,8-naphthyridine include:
1,5-Naphthyridines: These compounds have nitrogen atoms at the 1 and 5 positions and exhibit similar biological activities.
1,6-Naphthyridines: These compounds have nitrogen atoms at the 1 and 6 positions and are known for their anticancer and antiviral properties.
2,7-Dichloro-1,8-naphthyridine: This compound has chlorine atoms at the 2 and 7 positions and shares similar reactivity and applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
2,6-dichloro-1,8-naphthyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-6-3-5-1-2-7(10)12-8(5)11-4-6/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTSXPVKNKHVDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=NC=C(C=C21)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716728 |
Source
|
Record name | 2,6-Dichloro-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260898-43-8 |
Source
|
Record name | 2,6-Dichloro-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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